molecular formula C8H3F4NS B1654989 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene CAS No. 302912-41-0

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene

Cat. No.: B1654989
CAS No.: 302912-41-0
M. Wt: 221.18
InChI Key: QCVBNSGYHVJXEO-UHFFFAOYSA-N
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Description

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F4NS. It is known for its unique structural features, including a fluorine atom, an isothiocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-Fluoro-2-(trifluoromethyl)aniline+ThiophosgeneThis compound\text{4-Fluoro-2-(trifluoromethyl)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Fluoro-2-(trifluoromethyl)aniline+Thiophosgene→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea and related compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

    Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBNSGYHVJXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653435
Record name 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-41-0
Record name 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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